N-(2-(1H-indol-1-yl)ethyl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide
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Overview
Description
N-(2-(1H-indol-1-yl)ethyl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide is a synthetic organic compound that features an indole moiety, a tetrahydrothiophene ring, and an isonicotinamide group. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(1H-indol-1-yl)ethyl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Indole Moiety: Starting from an appropriate indole precursor, the indole ring can be functionalized to introduce the ethyl group.
Introduction of the Tetrahydrothiophene Ring: The tetrahydrothiophene ring can be synthesized via cyclization reactions involving sulfur-containing reagents.
Coupling with Isonicotinamide: The final step involves coupling the indole and tetrahydrothiophene intermediates with isonicotinamide under suitable conditions, such as using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of such compounds would typically involve optimization of the synthetic route for scalability, yield, and purity. This might include the use of continuous flow reactors, automated synthesis, and purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-(1H-indol-1-yl)ethyl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the indole or isonicotinamide moieties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the formation of alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: Studying its interactions with biological targets.
Medicine: Potential therapeutic applications due to its structural features.
Industry: Use in the synthesis of pharmaceuticals or agrochemicals.
Mechanism of Action
The mechanism of action of N-(2-(1H-indol-1-yl)ethyl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide would involve its interaction with specific molecular targets, such as enzymes or receptors. The indole moiety might interact with tryptophan-binding proteins, while the isonicotinamide group could inhibit enzymes like nicotinamide adenine dinucleotide (NAD)-dependent dehydrogenases.
Comparison with Similar Compounds
Similar Compounds
N-(2-(1H-indol-1-yl)ethyl)-2-((tetrahydrothiophen-3-yl)oxy)benzamide: Similar structure but with a benzamide group instead of isonicotinamide.
N-(2-(1H-indol-1-yl)ethyl)-2-((tetrahydrothiophen-3-yl)oxy)pyridine: Similar structure but with a pyridine ring instead of isonicotinamide.
Uniqueness
The uniqueness of N-(2-(1H-indol-1-yl)ethyl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide lies in its combination of the indole, tetrahydrothiophene, and isonicotinamide moieties, which may confer distinct biological activities and chemical properties.
Properties
IUPAC Name |
N-(2-indol-1-ylethyl)-2-(thiolan-3-yloxy)pyridine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O2S/c24-20(16-5-8-21-19(13-16)25-17-7-12-26-14-17)22-9-11-23-10-6-15-3-1-2-4-18(15)23/h1-6,8,10,13,17H,7,9,11-12,14H2,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSKWQKSKDDSNOK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCC1OC2=NC=CC(=C2)C(=O)NCCN3C=CC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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